![molecular formula C26H24FN3O3S B15005384 2-[1-benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15005384.png)
2-[1-benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{1-BENZYL-3-[(4-FLUOROPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-{1-BENZYL-3-[(4-FLUOROPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidinone core: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the benzyl and fluorophenyl groups: These groups are introduced through nucleophilic substitution reactions, often using reagents such as benzyl chloride and 4-fluorobenzyl bromide.
Attachment of the methoxyphenyl group: This step typically involves a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the methoxyphenyl group and a suitable palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
2-{1-BENZYL-3-[(4-FLUOROPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{1-BENZYL-3-[(4-FLUOROPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological processes and pathways, particularly those involving imidazolidinone derivatives
Mechanism of Action
The mechanism of action of 2-{1-BENZYL-3-[(4-FLUOROPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imidazolidinone core may interact with enzymes or receptors, leading to modulation of their activity. The benzyl, fluorophenyl, and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds to 2-{1-BENZYL-3-[(4-FLUOROPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE include other imidazolidinone derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. For example:
2-{1-BENZYL-3-[(4-CHLOROPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
2-{1-BENZYL-3-[(4-METHYLPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE: This compound has a methylphenyl group, which may alter its chemical and biological properties
Properties
Molecular Formula |
C26H24FN3O3S |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[1-benzyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H24FN3O3S/c1-33-22-13-11-21(12-14-22)28-24(31)15-23-25(32)30(17-18-5-3-2-4-6-18)26(34)29(23)16-19-7-9-20(27)10-8-19/h2-14,23H,15-17H2,1H3,(H,28,31) |
InChI Key |
BYFUOAKFUQZYFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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